molecular formula C19H20N2O3S2 B2675361 4-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide CAS No. 923456-87-5

4-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide

Cat. No.: B2675361
CAS No.: 923456-87-5
M. Wt: 388.5
InChI Key: GVXNWEPCAYYRBH-UHFFFAOYSA-N
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Description

4-(Benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide is a synthetic organic compound that belongs to the class of sulfonyl amides. This compound is characterized by the presence of a benzylsulfonyl group attached to a butanamide backbone, with a 2-methylbenzo[d]thiazol-5-yl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide typically involves a multi-step process:

    Formation of the Benzylsulfonyl Intermediate: The initial step involves the sulfonylation of benzyl chloride with sodium sulfite to form benzylsulfonyl chloride.

    Coupling with Butanamide: The benzylsulfonyl chloride is then reacted with butanamide in the presence of a base such as triethylamine to form the benzylsulfonyl butanamide intermediate.

    Introduction of the Benzo[d]thiazole Moiety: The final step involves the coupling of the benzylsulfonyl butanamide intermediate with 2-methylbenzo[d]thiazole-5-amine under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the benzo[d]thiazole moiety suggests that it may interact with various biological targets, including enzymes involved in metabolic pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases by modulating biological pathways or inhibiting specific enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole moiety is known to bind to active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to the modulation of metabolic pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzylsulfonyl)butanamide: Lacks the benzo[d]thiazole moiety, making it less effective in enzyme inhibition.

    N-(2-Methylbenzo[d]thiazol-5-yl)butanamide: Lacks the benzylsulfonyl group, which may reduce its overall biological activity.

    4-(Benzylsulfonyl)-N-(benzo[d]thiazol-5-yl)butanamide: Similar structure but without the methyl group, which may affect its binding affinity and specificity.

Uniqueness

The unique combination of the benzylsulfonyl group and the 2-methylbenzo[d]thiazol-5-yl moiety in 4-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-benzylsulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-14-20-17-12-16(9-10-18(17)25-14)21-19(22)8-5-11-26(23,24)13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXNWEPCAYYRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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